1-Amino-3-[2-(3-methylpiperidin-1-yl)ethoxy]propan-2-ol
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Overview
Description
1-Amino-3-[2-(3-methylpiperidin-1-yl)ethoxy]propan-2-ol is a chemical compound with the molecular formula C9H20N2O. It is a biochemical used in various research fields, particularly in proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-[2-(3-methylpiperidin-1-yl)ethoxy]propan-2-ol typically involves the reaction of 3-methylpiperidine with 1-chloro-3-(2-hydroxypropyl)amine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-[2-(3-methylpiperidin-1-yl)ethoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide as a base in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-3-[2-(3-methylpiperidin-1-yl)ethoxy]propan-2-ol is used in several scientific research applications:
Chemistry: As a reagent in organic synthesis and for studying reaction mechanisms.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the production of various biochemical products
Mechanism of Action
The mechanism of action of 1-Amino-3-[2-(3-methylpiperidin-1-yl)ethoxy]propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: A microbial metabolite used in various biochemical studies.
1-(3-Aminopropyl)-4-methylpiperazine: Used as an intermediate in pharmaceutical synthesis.
Uniqueness
1-Amino-3-[2-(3-methylpiperidin-1-yl)ethoxy]propan-2-ol is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in specialized research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-amino-3-[2-(3-methylpiperidin-1-yl)ethoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-10-3-2-4-13(8-10)5-6-15-9-11(14)7-12/h10-11,14H,2-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKAROJRRBUIIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCOCC(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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